1,2,2-Trimethylpiperidin-4-one
Description
Contextualization within Piperidinone Chemistry and Nitrogen Heterocycles
Nitrogen heterocycles, cyclic compounds containing at least one nitrogen atom in the ring, are fundamental scaffolds in chemistry and biology. rsc.orgnih.gov They form the core structure of a vast number of natural products, including alkaloids, vitamins, and hormones, as well as a majority of synthetic pharmaceuticals. rsc.orgnih.gov Analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule medicines contain a nitrogen-based heterocycle, a testament to their structural and functional significance in drug design. rsc.orgnih.gov
Within this broad family, the piperidine (B6355638) ring—a six-membered heterocycle with one nitrogen atom—is one of the most common structural motifs in medicinal chemistry. mdpi.com Piperidinones, which are piperidine rings containing a ketone functional group, are particularly valuable as synthetic intermediates. google.comchemrevlett.com The ketone group offers a reactive site for a wide array of chemical transformations, allowing for the construction of more complex molecular frameworks. These compounds are crucial building blocks for various therapeutic agents, including analgesics and other central nervous system drugs. google.comchemrevlett.com The chemistry of piperidin-4-ones, specifically, has been instrumental in the synthesis of important drugs like fentanyl and its analogues. rsc.orggoogle.com
Historical Development of Research on 1,2,2-Trimethylpiperidin-4-one
The synthesis of piperidin-4-ones has been a topic of chemical research for over a century, with early methods developed by chemists like Petrenko-Kritschenko. chemrevlett.com These classical methods, often involving Mannich-type condensation reactions, provided access to a range of 2,6-disubstituted piperidones. chemrevlett.com However, the synthesis of piperidinones with substitutions at the 2-position, particularly gem-disubstituted variants like this compound, has been investigated to a much lesser extent. google.com
A review of chemical databases highlights this disparity; for instance, N-benzyl-piperidin-4-one has thousands of reported reactions, whereas its 2,2-dimethyl analogue has significantly fewer. google.com This historical gap is largely due to the synthetic challenges associated with introducing substituents at the 2-position of the piperidine ring. google.com Much of the contemporary interest in compounds like this compound stems from the development of novel synthetic routes designed to overcome these long-standing challenges. Recent patent literature describes innovative processes for preparing 2-substituted piperidin-4-ones, reflecting a modern push to access these previously under-explored chemical entities. google.com These new methods often involve multi-step sequences starting from different precursors than those used in classical piperidone syntheses, such as the reduction of tetrahydropyridin-4-ylidene ammonium (B1175870) salts. google.com
Structural Significance and Potential as a Synthetic Intermediate
The structure of this compound is defined by a piperidine ring with a ketone at the 4-position, an N-methyl group, and, most notably, a gem-dimethyl group at the 2-position. This C-2 gem-dimethyl substitution is structurally significant as it introduces considerable steric hindrance, which can influence the conformation of the six-membered ring and the reactivity of the ketone. The presence of these substituents makes this compound a chiral molecule, although it is often synthesized and used as a racemic mixture.
As a synthetic intermediate, this compound is a valuable building block. google.com The ketone functional group serves as a handle for various transformations, such as reduction to an alcohol, reductive amination to introduce a 4-amino group, or reactions involving enolate chemistry at the 3- and 5-positions. The established piperidone scaffold can be used to synthesize a diverse range of nitrogen-containing heterocycles and potential alkaloid structures. google.com The primary value of this compound lies in its ability to act as a precursor for highly substituted piperidine derivatives, a class of compounds that continues to be a rich source of biologically active molecules. mdpi.comgoogle.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅NO | uni.lu |
| Monoisotopic Mass | 141.11537 Da | uni.lu |
| IUPAC Name | This compound | uni.lu |
| CAS Number | 13519-44-3 | arctomsci.com |
| InChIKey | DNPNNOWIJPCHMA-UHFFFAOYSA-N | uni.lu |
Scope and Objectives of Academic Inquiry into this compound
Academic and industrial inquiry into this compound is primarily driven by the need for new and efficient synthetic methodologies in organic chemistry. google.com The principal objective is to develop versatile and scalable processes for preparing piperidin-4-ones with diverse and complex substitution patterns that are not readily accessible through traditional methods. google.com The specific focus on 2-substituted piperidones like the title compound aims to fill a significant gap in the synthetic chemist's toolkit. google.com
The research goals can be summarized as follows:
Development of Novel Synthetic Routes: To create efficient pathways for the synthesis of 2-substituted and 2,2-disubstituted piperidin-4-ones. google.com
Exploration of Reactivity: To study the chemical transformations of these unique piperidinones, understanding how the substitution pattern affects their reactivity and stereochemistry.
Application as a Building Block: To utilize this compound as a key intermediate in the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry. google.com
Creation of Molecular Diversity: To generate libraries of novel, highly substituted piperidine derivatives for screening in drug discovery programs. The ability to introduce substituents at various positions around the piperidine ring is crucial for tuning the pharmacological properties of the resulting molecules. mdpi.comgoogle.com
Ultimately, the study of compounds like this compound contributes to the broader field of heterocyclic chemistry by expanding the range of accessible molecular structures and providing new tools for the synthesis of functional organic molecules.
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1,2,2-trimethylpiperidin-4-one |
InChI |
InChI=1S/C8H15NO/c1-8(2)6-7(10)4-5-9(8)3/h4-6H2,1-3H3 |
InChI Key |
DNPNNOWIJPCHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CCN1C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,2 Trimethylpiperidin 4 One
Classical Approaches to Piperidinone Scaffold Construction
The foundational methods for synthesizing the piperidinone ring system often rely on robust and well-established chemical transformations. These classical approaches typically involve the formation of the heterocyclic ring through cyclization of an acyclic precursor in multi-step sequences or through the application of named condensation reactions.
Cyclization Reactions and Multi-step Syntheses
One of the most conventional strategies for constructing 4-piperidone (B1582916) rings is the multi-step process that culminates in the cyclization of an aminodicarboxylate ester. This general method involves the condensation of a primary amine with two equivalents of an acrylate ester, such as methyl or ethyl acrylate. The resulting bis-ester undergoes an intramolecular cyclization, which is then followed by hydrolysis and decarboxylation to yield the final 4-piperidone product researchgate.net. This approach, while effective, often requires careful control of reaction conditions to manage the reversible nature of the cyclization step and to prevent competing intermolecular reactions researchgate.net.
Another venerable method for the synthesis of substituted piperidin-4-ones is the Mannich condensation reaction. This reaction typically involves a multicomponent condensation of an aldehyde, a primary amine or ammonia (B1221849), and two equivalents of a ketone chemrevlett.com. For asymmetrically substituted piperidones, this classical one-step approach can present challenges in controlling regioselectivity, particularly at the positions adjacent to the nitrogen atom googleapis.com.
| Classical Synthesis Overview | |
| Method | Description |
| Multi-step Cyclization | Condensation of a primary amine with acrylate esters to form a bis-ester, followed by intramolecular cyclization, hydrolysis, and decarboxylation. researchgate.net |
| Mannich Condensation | A one-pot reaction involving an aldehyde, an amine (like ammonium (B1175870) acetate), and a ketone (like ethyl methyl ketone) to form the piperidone ring. chemrevlett.com |
Application of Named Reactions in Piperidinone Formation
Named reactions are cornerstones of organic synthesis, and several are applicable to the formation of the piperidinone scaffold.
Dieckmann Condensation: The Dieckmann condensation is a powerful intramolecular Claisen condensation used to form five- or six-membered rings, making it highly suitable for piperidinone synthesis alfa-chemistry.comchemistrysteps.commasterorganicchemistry.com. The reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester organic-chemistry.org. In the context of 4-piperidones, a suitably substituted aminodiester is treated with a strong base (historically sodium ethoxide, but modern methods may use potassium tert-butoxide or sodium hydride) to induce cyclization researchgate.netalfa-chemistry.com. The formation of the stable enolate of the resulting cyclic β-keto ester provides the thermodynamic driving force for the reaction chemistrysteps.com. This method is considered one of the most widely-used for preparing 4-piperidones researchgate.net.
Aldol (B89426) Condensation Variants: The aldol condensation is a fundamental carbon-carbon bond-forming reaction that unites two carbonyl compounds to form a β-hydroxy carbonyl compound, which can subsequently dehydrate to an α,β-unsaturated carbonyl wikipedia.orglibretexts.orgorganic-chemistry.org. While not typically used for the primary ring-forming step in the same way as the Dieckmann condensation, aldol-type reactions are crucial in building the acyclic precursors required for cyclization. For instance, an aldol reaction could be used to construct a larger carbon skeleton which is then further functionalized with nitrogen and subjected to cyclization. The Claisen-Schmidt condensation, a variant involving an aldehyde/ketone and an aromatic carbonyl compound lacking an alpha-hydrogen, is also used in the synthesis of piperidone precursors, such as chalcones, which can then be incorporated into the heterocyclic ring libretexts.org.
Modern and Advanced Synthetic Strategies
Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for constructing substituted piperidinones. These strategies offer greater control over the reaction's outcome, particularly concerning selectivity.
Catalytic and Organocatalytic Methods
The use of catalysts has revolutionized the synthesis of heterocyclic compounds, including piperidines. Transition metal catalysts based on palladium, gold, nickel, and iron have been employed in various cyclization and annulation strategies to build the piperidine (B6355638) framework ajchem-a.comnih.govnih.govnih.gov. For example, gold-catalyzed cyclization of N-homopropargyl amides can produce cyclic intermediates that rearrange to form piperidin-4-ones nih.gov.
Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful tool for piperidinone synthesis. This approach avoids the use of metals and often provides high levels of stereocontrol. Organocatalytic cascade reactions, such as a Michael/aza-Henry/cyclization domino sequence, can construct highly functionalized tetrahydropyridine rings, precursors to piperidinones, in a single pot with high efficiency nih.gov. These methods are part of a growing field focused on developing more environmentally friendly synthetic processes sciforum.net.
| Advanced Catalytic Methods | |
| Catalyst Type | Example Application |
| Transition Metals (Au, Pd, Ni) | Catalyze cyclization and annulation reactions to form the piperidine ring system. ajchem-a.comnih.govnih.gov |
| Organocatalysts | Enable asymmetric, metal-free synthesis of chiral piperidine scaffolds through cascade or domino reactions. nih.govsciforum.netrsc.org |
Chemo- and Regioselective Synthesis
Achieving chemo- and regioselectivity is critical when synthesizing complex molecules with multiple functional groups or reactive sites. In the synthesis of a specifically substituted molecule like 1,2,2-trimethylpiperidin-4-one, it is crucial to control which atoms form the new bonds. Modern synthetic strategies employ directing groups, tailored catalysts, and carefully controlled reaction conditions to guide the transformation to the desired constitutional isomer. For example, the regioselective functionalization of pre-existing pyridine (B92270) rings can be a strategic approach to building up the desired substitution pattern before reduction to the piperidine state mdpi.com. The chemo- and regioselectivity of condensation reactions can be dictated not only by the structure of the reactants but can also be controlled by reaction temperature and the presence or absence of a catalyst mdpi.com.
Stereoselective and Asymmetric Synthetic Pathways
Many biologically active molecules are chiral, and their activity often depends on their specific three-dimensional structure. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. For substituted piperidinones, which can have multiple stereocenters, stereocontrol is paramount.
Asymmetric synthesis of piperidines can be achieved through several approaches:
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. The use of chiral aminoalcohols like (+)-(S,S)-pseudoephedrine as a chiral auxiliary can facilitate diastereoselective Mannich reactions, a key step in building enantioenriched piperidinone precursors rsc.org.
Chiral Catalysts: A small amount of a chiral catalyst, either a metal complex with a chiral ligand or a chiral organocatalyst, can generate large quantities of an enantiomerically enriched product acs.orgresearchgate.net. Organocatalytic cascades are particularly effective in setting multiple stereocenters in a single, highly controlled sequence nih.govrsc.org.
Substrate Control: The existing stereochemistry in a starting material can direct the formation of new stereocenters. This is often seen in ring-expansion strategies or in the stereoselective reduction of existing piperidinone rings nih.govrsc.org.
These advanced methods provide powerful tools for the synthesis of complex and stereochemically defined piperidinones, enabling the creation of specific isomers for various applications.
Green Chemistry Principles in this compound Synthesis
The synthesis of piperidone scaffolds, including this compound and its analogues, has increasingly been approached through the lens of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Research into the synthesis of related piperidin-4-one derivatives highlights several key green strategies that are applicable to the production of this compound.
One significant area of development is the use of environmentally benign solvents. researchgate.net Deep eutectic solvents (DES), such as those formed from glucose-urea or glucose-choline chloride, have been successfully employed as effective and inexpensive reaction media for synthesizing various piperidin-4-one derivatives. researchgate.net These solvents are considered "greener" alternatives to volatile organic compounds (VOCs) as they are often biodegradable, have low toxicity, and can be derived from renewable resources. researchgate.net The use of a glucose-urea DES, for instance, has been shown to produce good to excellent yields (68-82%) in the synthesis of substituted piperidin-4-ones, presenting a new, environmentally safe synthetic pathway. researchgate.net
Solvent-free synthesis is another important green methodology. The "grindstone method," a form of mechanochemistry, has been applied to the synthesis of 3-arylidene-4-piperidone derivatives. researchgate.net This approach involves grinding reactants together, often with a catalytic amount of a solid base like NaOH, eliminating the need for hazardous organic solvents entirely. researchgate.net Such methods are advantageous due to their simple work-up procedures, reduced reaction times, and lower environmental footprint. researchgate.net
The use of recyclable and less toxic catalysts also aligns with green chemistry principles. For the continuous synthesis of 2,2,6,6-tetramethyl-4-piperidone (triacetoneamine, a key precursor for many hindered amine light stabilizers), an acidic resin has been used as a catalyst in a fixed-bed reactor. patsnap.com This heterogeneous catalyst can be easily separated from the product stream and reused, avoiding the waste associated with homogeneous catalysts. patsnap.com
Table 1: Application of Green Chemistry Principles in Piperidone Synthesis
| Green Principle | Synthetic Approach | Example Application | Key Advantages |
|---|---|---|---|
| Use of Greener Solvents | Reaction medium substitution | Synthesis of piperidin-4-one derivatives using a Deep Eutectic Solvent (DES) of glucose and urea. researchgate.net | Reduces use of volatile organic compounds (VOCs), inexpensive, biodegradable, and derived from renewable sources. researchgate.net |
| Solvent-Free Conditions | Mechanochemistry | Synthesis of N-acetyl-3-arylidene-5-methyl-2,6-diaryl-piperidin-4-one via the grindstone method with a catalytic amount of NaOH. researchgate.net | Eliminates hazardous solvents, simplifies work-up, reduces reaction time and energy consumption. researchgate.net |
| Atom Economy | One-pot multicomponent synthesis | Synthesis of polysubstituted tetrahydropyridines (piperidone precursors) using anilines, aldehydes, and β-keto esters with a ZrCl₄ catalyst. researchgate.net | Reduces waste, simplifies process, saves energy and materials by combining multiple steps. researchgate.net |
| Catalysis | Use of heterogeneous catalysts | Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidone using a fixed-bed reactor filled with an acidic resin. patsnap.com | Catalyst is easily separated and reusable, mild reaction conditions, suitable for continuous production. patsnap.com |
| Waste Reduction | By-product recycling | Treatment and recycling of by-products from triacetoneamine synthesis to react with ammonia and form more product. google.com | Increases overall yield, improves resource efficiency, and minimizes chemical waste. google.com |
Optimization of Synthetic Pathways and Process Intensification
The industrial production of this compound and related compounds, such as triacetoneamine (TAA), necessitates the optimization of synthetic pathways to enhance efficiency, safety, and cost-effectiveness. researchgate.net A key strategy for optimization is the efficient management and recycling of by-products. In the synthesis of TAA from acetone (B3395972) and ammonia, an improved method involves treating the crude product to enrich species that readily react with ammonia, allowing for the efficient recycling of by-products back into the synthesis process. google.comscispace.com This approach not only maximizes the yield from the starting materials but also aligns with green chemistry principles by minimizing waste. google.com The progress of such reactions can be closely monitored by techniques like gas chromatography to study the effects of stirring, reactant concentrations, and catalyst properties to determine the optimal conditions.
Process intensification, which aims to develop more compact, safer, and more efficient manufacturing processes, is a major trend in chemical production. researchgate.net A significant step in this direction is the transition from traditional batch reactors to continuous flow systems. A continuous synthesis method for 2,2,6,6-tetramethyl-4-piperidone has been developed using a fixed-bed reactor. patsnap.com In this process, acetone and ammonia are fed continuously through a heated reactor containing an acidic resin catalyst. patsnap.com This method offers several advantages over batch processing, including improved heat and mass transfer, better process control, enhanced safety due to smaller reaction volumes, and suitability for industrial-scale continuous production. patsnap.com The process also operates under mild conditions (40-70 °C) and avoids organic solvents, reducing energy consumption and environmental pollution. patsnap.com
Further intensification can be achieved by integrating multiple reaction steps into a single, continuous process. For the production of 2,2,6,6-tetramethyl-4-piperidinol, a derivative of TAA, a "one-kettle way" cascade reaction has been developed. google.com This process first synthesizes TAA from acetone and ammonia, and then, without separation, directly introduces hydrogen into the same reactor to perform a reduction hydrogenation to the final product. google.com The subsequent hydrogenation of TAA to 2,2,6,6-tetramethyl-4-piperidinol has also been optimized as a continuous process in a fixed-bed reactor using a promoter-modified CuCr/Al₂O₃ catalyst, achieving nearly complete conversion and high selectivity. nih.gov Such integrated and continuous processes represent a significant improvement in efficiency, safety, and sustainability for the production of hindered amine light stabilizers (HALS) and their precursors. researchgate.netnih.gov
Table 2: Parameters for Continuous Synthesis of 2,2,6,6-Tetramethyl-4-piperidone
| Parameter | Condition | Significance |
|---|---|---|
| Reactor Type | Fixed-bed single-tubular reactor patsnap.com | Allows for continuous operation and easy separation of the catalyst from the product stream. patsnap.com |
| Catalyst | Sulfonic acid resin (e.g., D061, D072) patsnap.com | A solid, reusable acid catalyst that avoids waste from homogeneous catalysts. patsnap.com |
| Temperature | 40 - 70 °C patsnap.com | Mild reaction conditions reduce energy consumption and minimize the formation of high-temperature by-products. patsnap.com |
| Reactant Ratio | Acetone:Ammonia (mole ratio) = 3-9 : 1 patsnap.com | Optimized to maximize the formation of the desired product. |
| Space Velocity (Acetone) | 0.15 - 1.17 h⁻¹ patsnap.com | Controls the residence time of the reactants in the reactor, influencing conversion and selectivity. patsnap.com |
| Solvent | None (Solvent-free) patsnap.com | Eliminates pollution from organic solvents and simplifies product purification. patsnap.com |
Chemical Reactivity and Transformations of 1,2,2 Trimethylpiperidin 4 One
The reactivity of 1,2,2-trimethylpiperidin-4-one is dominated by the interplay between the electrophilic carbonyl carbon and the nucleophilic nitrogen atom, modulated by the steric and electronic effects of the three methyl substituents.
Reactions at the Carbonyl Moiety
The ketone functional group at the C-4 position is a primary site for chemical modification, readily undergoing nucleophilic addition reactions to yield a variety of derivatives.
The carbonyl group in this compound is susceptible to attack by a wide range of nucleophiles. libretexts.org These reactions typically proceed via a base-promoted or acid-catalyzed mechanism, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol derivative. libretexts.org
A common transformation is the addition of organometallic reagents, such as Grignard or organolithium compounds, to form tertiary alcohols. For instance, the reaction with a benzyl (B1604629) Grignard reagent would be expected to yield 4-benzyl-1,2,2-trimethylpiperidin-4-ol. Another significant reaction is the addition of cyanide, typically from a source like HCN or NaCN, to form a cyanohydrin. libretexts.org This reaction converts the C=O group into a carbon bearing both a hydroxyl (-OH) and a nitrile (-CN) group, which serves as a versatile intermediate for further synthesis. libretexts.org
The ketone can also react with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. The formation of enamines from the related compound 2,2-dimethylpiperidin-4-one (B3158483) is a known transformation, suggesting that this compound would react similarly with secondary amines like pyrrolidine (B122466) or morpholine, providing a valuable synthetic intermediate. smolecule.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Organometallic | CH₃MgBr, PhLi | Tertiary Alcohol |
| Cyanide | HCN, KCN | Cyanohydrin |
| Primary Amine | R-NH₂ | Imine |
| Secondary Amine | Pyrrolidine | Enamine |
This compound can participate in condensation reactions with compounds possessing active methylene (B1212753) groups, such as in the Knoevenagel condensation. wikipedia.orgalfa-chemistry.com In this reaction, a weak base, often an amine like piperidine (B6355638) itself, catalyzes the nucleophilic addition of an active hydrogen compound (e.g., malonic acid, diethyl malonate, cyanoacetic acid) to the ketone. wikipedia.org This is followed by a dehydration step to produce an α,β-unsaturated derivative. wikipedia.org The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent and an active methylene compound containing a carboxylic acid, which results in condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org
While specific examples for this compound are not extensively documented, the reactivity of analogous structures provides strong evidence for its potential in these transformations. For example, 2,2-dimethyl-6-substituted 4-piperidones have been shown to undergo tandem Mannich-type reactions with acetone (B3395972), which is mechanistically related to the aldol (B89426) condensation. postech.ac.kr Furthermore, the closely related isomer 1,2,5-trimethylpiperidin-4-one (B1268293) is known to engage in cascade reactions involving chalcone (B49325) addition followed by an intramolecular aldol condensation, highlighting the general capacity of this class of ketones for such processes. cdnsciencepub.com
Table 2: Knoevenagel Condensation Partners for Piperidin-4-ones
| Active Methylene Compound | Typical Catalyst | Expected Product Class |
|---|---|---|
| Diethyl malonate | Piperidine, Pyrrolidine | Diethyl 2-(1,2,2-trimethylpiperidin-4-ylidene)malonate |
| Malonic acid | Pyridine (Doebner mod.) | (1,2,2-Trimethylpiperidin-4-ylidene)acetic acid |
| Cyanoacetic acid | Ammonium (B1175870) Acetate | 2-Cyano-2-(1,2,2-trimethylpiperidin-4-ylidene)acetic acid |
| Nitromethane | Weak base | 1,2,2-Trimethyl-4-(nitromethylidene)piperidine |
The carbonyl group of this compound is readily reduced to a secondary alcohol, 1,2,2-trimethylpiperidin-4-ol. This transformation is typically achieved with high efficiency using complex metal hydrides. libretexts.org Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or the more potent lithium aluminum hydride (LiAlH₄) in an ethereal solvent are standard reagents for this purpose. smolecule.comlibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.org
Conversely, the ketone functional group is at a relatively high oxidation state and is generally resistant to further oxidation without cleavage of the ring. However, the corresponding secondary alcohol, 1,2,2-trimethylpiperidin-4-ol, can be oxidized back to the parent ketone using a variety of oxidizing agents. For instance, Swern oxidation (using DMSO-oxalyl chloride) is an effective method for converting the related 1,2,6-trimethylpiperidin-4-ol (B2584918) to the corresponding ketone. clockss.org Other common reagents for this type of alcohol-to-ketone oxidation include chromic acid-based reagents (e.g., PCC, PDC) and potassium permanganate (B83412) under controlled conditions.
Reactions Involving the Piperidine Ring System
Beyond the reactivity of the carbonyl group, the piperidine ring itself offers sites for chemical modification, particularly at the carbon atoms adjacent (alpha) to the ketone.
The carbon atoms alpha to the carbonyl group (C-3 and C-5) are activated due to the electron-withdrawing nature of the ketone, making their protons acidic and susceptible to removal by a base to form an enolate. This enolate intermediate can then react with various electrophiles.
A notable example is the synthesis of (3RS)-(±)-3-Benzyl-1,2,2-trimethylpiperidin-4-one. epo.orggoogle.com This process involves the formation of an enamine or enolate intermediate, which is then alkylated at the C-3 position by reacting with an electrophile like benzyl bromide. google.com This demonstrates the feasibility of selective functionalization at the alpha-position. Modern synthetic methods, such as rhodium-catalyzed C-H functionalization, have also been developed for the site-selective modification of piperidine rings, offering potential pathways to functionalize positions like C-3 and C-5 with high control. nih.gov The C-2 position is sterically shielded and fully substituted with two methyl groups, preventing reaction at this site.
Table 3: Functionalization at the C-3 Position
| Reaction Type | Electrophile | Reagents/Conditions | Product Example | Reference |
|---|---|---|---|---|
| Alkylation | Benzyl bromide | Base (e.g., LDA), Benzyl Bromide | 3-Benzyl-1,2,2-trimethylpiperidin-4-one | epo.org, google.com |
| C-H Insertion | Aryldiazoacetate | Rhodium Catalyst | 3-(Aryl(methoxycarbonyl)methyl)-1,2,2-trimethylpiperidin-4-one (projected) | nih.gov |
The modification of the piperidine ring size itself through ring expansion or contraction reactions represents a more complex set of transformations. While such reactions are known in heterocyclic chemistry, specific and efficient methods starting from this compound are not prominently reported in the literature.
Hypothetically, ring expansion could be achieved via rearrangements like the Tiffeneau–Demjanov rearrangement. This would require converting the ketone to a vicinal amino alcohol, which upon treatment with nitrous acid could generate a carbocation intermediate that triggers a one-carbon ring expansion to a seven-membered azepane ring.
Some synthetic strategies report the formation of piperidone systems via ring expansion of smaller rings, such as the conversion of azetidine (B1206935) derivatives into piperidones. smolecule.com Additionally, ring expansion of certain piperidine derivatives using alkyl azides has been explored, though with limited success. dtic.mil However, these methods are either for the formation of the ring or are not established as general procedures for a pre-formed substrate like this compound. Therefore, ring expansion and contraction remain less-explored areas of reactivity for this specific compound.
Reactions Involving the Piperidine Ring System
Modifications at the Nitrogen Atom
The nitrogen atom in the this compound ring is a key site for chemical derivatization. As a secondary amine, it readily undergoes reactions such as N-alkylation and N-acylation, allowing for the introduction of a wide variety of substituents. These modifications are fundamental in altering the molecule's steric and electronic properties.
N-Alkylation: This is a common transformation used to introduce alkyl or arylalkyl groups onto the piperidine nitrogen. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks an electrophilic carbon. A variety of alkylating agents and conditions can be employed. For instance, the synthesis of (3RS)-(±)-3-Benzyl-1,2,2-trimethylpiperidin-4-one involves a two-step N-alkylation process starting from a related precursor. google.com Initially, an N-methyl group is introduced using methyl iodide. epo.org Subsequently, a benzyl group is added using benzyl bromide in the presence of a base like potassium carbonate. google.comepo.org
Other methods for N-alkylation of heterocyclic amines include reactions with alcohols catalyzed by metal complexes, such as those involving ruthenium(II). rsc.org A greener approach involves the use of propylene (B89431) carbonate, which can serve as both a reagent and a solvent, avoiding the need for potentially genotoxic alkyl halides. mdpi.com Reductive amination is another powerful method, where the piperidinone can react with an aldehyde (e.g., benzaldehyde) in the presence of a reducing agent to form an N-substituted product. evitachem.com
N-Acylation: The nitrogen atom can also be acylated to form amides. This reaction typically involves treating the piperidinone with an acylating agent like an acyl chloride or anhydride. For example, N-acylation of similar piperidone-containing structures has been demonstrated, although factors like intramolecular hydrogen bonding can sometimes hinder the reaction by affecting the nitrogen's nucleophilicity. cyberleninka.ru
The table below summarizes key modifications at the nitrogen atom of piperidine derivatives, based on analogous reactions.
| Modification Type | Reagents and Conditions | Product Type | Reference |
| N-Methylation | Methyl Iodide, Chloroform | N-Methyl Piperidinium (B107235) Salt | epo.org |
| N-Benzylation | Benzyl Bromide, Potassium Carbonate, Chloroform | N-Benzyl Piperidinone | google.comepo.org |
| N-Alkylation | Alcohols, Ruthenium(II) Catalyst | N-Alkyl Piperidine | rsc.org |
| N-Alkylation | Propylene Carbonate, Heat | N-(2-hydroxypropyl) Piperidine | mdpi.com |
| N-Acylation | Acyl Halides (e.g., 2-bromoisobutyryl bromide) | N-Acyl Piperidine | chimia.ch |
Reaction Mechanism Elucidation for Key Transformations
Understanding the reaction mechanisms for key transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
One of the most fundamental transformations is reductive amination . This one-pot reaction is a highly efficient method for forming C-N bonds. unimi.it The mechanism begins with the reaction between the carbonyl group of the piperidinone and a primary or secondary amine to form a hemiaminal intermediate. The catalyst, often a mild acid, facilitates the dehydration of the hemiaminal to yield a resonance-stabilized iminium ion. This electrophilic iminium ion is then reduced by a hydride source, such as sodium borohydride, to furnish the final amine product. unimi.it The direct reductive amination approach is valued for its high atom economy and the ability to avoid isolating the often-unstable imine or enamine intermediates. unimi.it
Another key transformation is N-alkylation , for which various mechanisms can operate depending on the reagents used. A noteworthy example is the N-alkylation using propylene carbonate, a green and sustainable alkylating agent. mdpi.com The proposed mechanism for this reaction is initiated by the nucleophilic attack of the piperidine's secondary amine onto one of the electrophilic carbonyl carbons of propylene carbonate. This step forms a carbamate (B1207046) intermediate. Subsequent heating promotes an intramolecular nucleophilic attack by the oxygen of the carbamate onto the adjacent carbon, leading to the ring-opening of the carbonate. This is followed by the elimination of carbon dioxide, resulting in the formation of the N-(2-hydroxypropyl) derivative. mdpi.com This process highlights a sustainable pathway for modifying the nitrogen atom without the use of traditional alkyl halides. mdpi.com
Synthesis and Reactivity of Derivatives and Analogues of 1,2,2 Trimethylpiperidin 4 One
Design and Synthesis of Substituted Piperidinone Analogues
The piperidin-4-one skeleton serves as a foundational building block in organic synthesis, providing a template for creating a multitude of derivatives. researchgate.net The design and synthesis of these analogues involve sophisticated strategies to control stereochemistry, introduce various substituents on the nitrogen atom and the carbon framework, and construct more complex polycyclic systems.
Stereoisomers and Diastereomers
The generation of specific stereoisomers is a critical aspect of modern medicinal chemistry, as the three-dimensional arrangement of atoms can profoundly influence a molecule's properties. For piperidinone analogues, significant progress has been made in controlling stereochemistry, particularly through enzymatic and asymmetric synthesis methods.
Chiral 3-substituted-4-hydroxypiperidines, for instance, are valuable intermediates, and their synthesis often starts from a corresponding 3-substituted piperidin-4-one. rsc.org Biocatalytic ketone reduction using carbonyl reductases has emerged as a powerful technique. researchgate.netrsc.org Studies have identified distinct carbonyl reductases, such as HeCR and DbCR, that can reduce 3-substituted 4-oxo-piperidine substrates with exceptional stereoselectivity. rsc.orgresearchgate.netrsc.org For example, the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate using these enzymes can yield different stereoisomers of the corresponding 4-hydroxypiperidine (B117109) product with high enantiomeric excess (>99% ee) and conversion rates. researchgate.netrsc.org This approach allows for the preparation of all four possible stereoisomers by selecting the appropriate enzyme and separating the resulting products. rsc.org
Asymmetric chemical synthesis also provides a route to stereochemically defined piperidones. A concise and high-yielding double aza-Michael reaction has been used to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. nih.govacs.org Using a chiral auxiliary like S-α-phenylethylamine allows for the synthesis of diastereomeric 2-substituted-4-piperidones. nih.gov Furthermore, catalyst-controlled C-H functionalization offers a sophisticated method for creating stereocenters at various positions on the piperidine (B6355638) ring. nih.gov
Table 1: Examples of Stereoselective Synthesis of Piperidinone Analogues Data based on findings from related piperidinone systems.
| Substrate | Method/Catalyst | Product Stereochemistry | Reference |
|---|---|---|---|
| tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Carbonyl Reductase (HeCR) | High conversion to specific stereoisomer of the 4-hydroxy product | rsc.orgresearchgate.net |
| tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Carbonyl Reductase (DbCR) | High conversion to different stereoisomer of the 4-hydroxy product | rsc.orgresearchgate.net |
| Aromatic Divinyl Ketones | Double aza-Michael reaction with S-α-phenylethylamine | Diastereomeric 2-substituted-4-piperidones | nih.gov |
Synthesis of N-Substituted and Ring-Substituted Derivatives
Modifying the piperidinone core by adding substituents to the nitrogen (N-substitution) or the carbon ring is a primary strategy for creating analogues. A variety of synthetic methods have been developed to achieve this with control over the position and nature of the substituent.
N-Substituted Derivatives: The nitrogen atom of the piperidine ring is a common site for modification. N-alkylation and N-acylation are standard procedures. For example, a single-stage synthesis from benzamide (B126) and alkyl acrylates can produce N-benzoyl-4-piperidone-3-carboxylates, which can be converted to N-benzoyl-4-piperidone. rsc.org The introduction of N-aroyl groups has been shown to be a key modification in certain classes of piperidone derivatives. brieflands.com
Ring-Substituted Derivatives: Introducing substituents onto the carbon framework of the piperidine ring, especially at the C2 position adjacent to the nitrogen, has traditionally been challenging. google.comepo.org However, innovative processes have been developed to overcome this. A key method involves the reduction of a tetrahydropyridin-4-ylidene ammonium (B1175870) salt intermediate, which allows for the creation of various substitution patterns, including the previously elusive 2-substituted piperidin-4-ones. google.comepo.org This process can be used to synthesize specific derivatives such as (3RS)-(±)-3-Benzyl-1,2,2-trimethylpiperidin-4-one. google.com
Furthermore, catalyst-controlled C-H functionalization provides a powerful tool for site-selective substitution. Depending on the choice of rhodium catalyst and the nitrogen-protecting group, it is possible to selectively introduce arylacetate groups at the C2, C3, or C4 positions of the piperidine ring. nih.gov
Table 2: Selected Synthetic Methods for Substituted Piperidinone Derivatives
| Derivative Type | Synthetic Method | Example Product | Reference |
|---|---|---|---|
| N-Acyl | Single-stage reaction of benzamide and alkyl acrylate | N-benzoyl-4-piperidone | rsc.org |
| 2-Substituted | Reduction of tetrahydropyridin-4-ylidene ammonium salt | (3RS)-(±)-3-Benzyl-1,2,2-trimethylpiperidin-4-one | google.com |
| C2-Functionalized | Rhodium-catalyzed C-H insertion | N-Bs-2-(aryl)acetyl-piperidine | nih.gov |
Construction of Spiro- and Fused Ring Systems
The 1,2,2-trimethylpiperidin-4-one framework can also serve as a starting point for constructing more complex polycyclic structures, such as spirocyclic and fused ring systems. These structures are of significant interest in medicinal chemistry due to their rigid conformations and three-dimensional diversity.
Spiro Compounds: Spirocyclic compounds feature two or more rings connected by a single common atom, known as the spiro atom. qmul.ac.ukwikipedia.org The synthesis of spiropiperidines can be achieved through various synthetic routes. nih.govresearchgate.net For example, spiro-oxindoles bearing a pyrrolidine (B122466) ring can be synthesized via organocatalytic tandem Michael/cyclization sequences, generating complex scaffolds with adjacent quaternary-tertiary stereocenters. researchgate.net
Fused Ring Systems: Fused ring systems consist of two rings that share a covalent bond and two common atoms (bridgehead atoms). libretexts.org The piperidinone core can undergo intramolecular reactions to form bicyclic structures. A notable example is the reaction of the related 1,2,5-trimethylpiperidin-4-one (B1268293) with benzylideneacetophenone, which proceeds through a cascade chalcone (B49325) addition and intramolecular aldol (B89426) condensation to yield a 3-azabicyclo[3.3.1]nonane system. This demonstrates how the piperidinone structure can be elaborated into a more complex, fused heterocyclic framework.
Comparative Reactivity Studies of Derivatives
The introduction of different substituents onto the piperidinone scaffold significantly alters the electronic and steric properties of the molecule, thereby influencing its chemical reactivity. Comparative studies of these derivatives provide critical insights into how these modifications control reaction kinetics and pathways.
Kinetic analyses of the oxidation of various piperidone derivatives by oxidizing agents like Mn(III), Mn(IV), and Mn(VII) in acidic media have been conducted. chemijournal.com These studies reveal that the structure of the derivative, along with solvent dynamics, collectively influences the kinetics of the reaction. chemijournal.com
Theoretical studies using density functional theory (DFT) have been employed to explore the chemical reactivity of piperidone derivatives, such as 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidones. nih.govacs.orgresearchgate.net These computational analyses provide information on global reactivity parameters, which are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govacs.org Parameters such as chemical hardness, softness, electronegativity, and electrophilicity can be determined, showing that charge transfer interactions occur within the molecules and influence their stability and reactivity. nih.govresearchgate.net
Table 3: Calculated Reactivity Parameters for Piperidone Derivatives Data derived from theoretical studies on 3,5-bis(arylidene)-4-piperidone analogues.
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates molecular stability and reactivity; a smaller gap suggests higher reactivity. | nih.govacs.org |
| Chemical Hardness (η) | Resistance to deformation or change in electron distribution. | A higher value indicates greater stability. | nih.govacs.org |
| Electronegativity (χ) | The power of an atom or group to attract electrons. | Influences the nature of chemical bonds and reaction pathways. | nih.govacs.org |
Structure-Reactivity and Structure-Selectivity Relationships in Derivatives
Understanding the relationship between a molecule's three-dimensional structure and its chemical behavior is fundamental to rational drug design and synthetic planning. For derivatives of this compound, specific structural features have been correlated with reactivity and selectivity.
Studies on piperidine nitroxides have shown that the steric and electronic environment around the reactive N-O moiety, dictated by various substituents, plays a crucial role in the stability and redox behavior of the radicals. researchgate.net A good correlation was found between the SOMO-LUMO energy gap and reduction rates, establishing a clear structure-reactivity relationship. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies have been performed on series of piperidone derivatives to develop predictive models for their biological activity. brieflands.com For N-aroyl-3,5-bis(benzylidene)-4-piperidones, QSAR analysis demonstrated that specific structural descriptors, including electro-topological state indices, are key determinants of their cytotoxic potential. brieflands.com This indicates that similar molecular mechanisms are involved in the activity of these compounds and that the nature of the N-acyl substituent is critical. brieflands.com The attachment of an N-aroyl group was found to enhance cytotoxic potencies, highlighting a direct structure-activity relationship. brieflands.com
Advanced Spectroscopic and Structural Elucidation Techniques for 1,2,2 Trimethylpiperidin 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the solution-state structure of 1,2,2-trimethylpiperidin-4-one. One-dimensional (¹H and ¹³C) and multi-dimensional experiments are employed for a complete and unambiguous assignment of all proton and carbon signals.
Multi-dimensional NMR techniques are indispensable for tracing the covalent framework of the molecule. nih.govwikipedia.org Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity. sdsu.eduslideshare.net
COSY: This ¹H-¹H correlation experiment would reveal protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on C3 and C5, and between the protons on C5 and C6, confirming the piperidine (B6355638) ring sequence. wikipedia.org
HSQC: This experiment correlates proton signals directly to the carbon atoms they are attached to. nih.gov It allows for the unambiguous assignment of each carbon atom that bears protons (CH, CH₂, CH₃).
HMBC: This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. sdsu.edu For instance, HMBC would show correlations from the N-methyl protons to the C2 and C6 carbons, and from the gem-dimethyl protons at C2 to the C3 carbon and the N-methyl carbon.
Based on these techniques, a complete and unambiguous assignment of the NMR spectra can be achieved.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃. Note: These are predicted values based on analogous structures and may vary from experimental results.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | N-CH₃ | ~2.35 (s, 3H) | ~42.0 | C2, C6 |
| 2 | C(CH₃)₂ | ~1.10 (s, 6H) | ~55.0 | C2, C3, N-CH₃ |
| 3 | CH₂ | ~2.50 (m, 2H) | ~52.0 | C2, C4, C5 |
| 4 | C=O | - | ~209.0 | - |
| 5 | CH₂ | ~2.65 (m, 2H) | ~52.0 | C3, C4, C6 |
| 6 | CH₂ | ~2.80 (m, 2H) | ~60.0 | C2, C5, N-CH₃ |
The piperidin-4-one ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. chemrevlett.com At room temperature, this ring may undergo rapid inversion between two chair conformers. Variable-temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic processes. vnu.edu.vnresearchgate.net
By lowering the temperature, the rate of ring inversion can be slowed on the NMR timescale. rsc.org If the inversion is rapid at room temperature, averaged signals are observed. As the temperature is decreased, these signals may broaden and eventually decoalesce into separate sets of signals for each distinct conformer. researchgate.net Analysis of the spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) for the ring inversion process and the relative populations of the conformers at equilibrium. rsc.org The presence of bulky gem-dimethyl groups at the C2 position would be expected to significantly influence the conformational equilibrium, likely favoring a conformation where steric interactions are minimized.
The relative orientation of substituents on the piperidine ring can be determined using Nuclear Overhauser Effect (NOE) experiments, such as 1D NOE or 2D NOESY (Nuclear Overhauser Effect Spectroscopy). acdlabs.com These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net
For this compound in its stable chair conformation, NOESY correlations would be expected between protons that are in a 1,3-diaxial relationship. For example, an axial proton at C6 would show an NOE correlation to the axial proton at C3. Similarly, correlations between the N-methyl group and specific ring protons would help to define its spatial orientation relative to the gem-dimethyl groups at C2. This information is critical for building an accurate three-dimensional model of the molecule in solution. nih.gov
Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insights
Mass spectrometry (MS) provides information about the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) would produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight. This molecular ion is energetically unstable and undergoes fragmentation into smaller, more stable ions.
The fragmentation of cyclic ketones and amines is well-characterized. libretexts.org Key fragmentation pathways for this compound would include:
Alpha-cleavage adjacent to the nitrogen: This is a dominant fragmentation pathway for N-alkyl piperidines, involving the loss of a radical to form a stable iminium ion. Cleavage of the C2-C3 bond would be favorable.
Alpha-cleavage adjacent to the carbonyl group: Cleavage of the C-C bonds next to the ketone is a characteristic fragmentation for cyclic ketones, leading to the formation of stable acylium ions. quizlet.comwhitman.edulibretexts.org
Loss of small neutral molecules: Fragments corresponding to the loss of molecules like CO or C₂H₄ may also be observed.
Analyzing these fragments allows for the reconstruction of parts of the molecular structure, providing confirmatory evidence for the assignments made by NMR.
Table 2: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound (Molecular Weight: 155.25).
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 155 | [C₉H₁₇NO]⁺• | Molecular Ion (M⁺•) |
| 140 | [M - CH₃]⁺ | Loss of a methyl radical from C2 |
| 112 | [M - CO - CH₃]⁺ | Loss of a methyl radical followed by loss of carbon monoxide |
| 98 | [C₆H₁₂N]⁺ | α-cleavage at C2-C3, loss of C₃H₅O• radical |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the m/z 98 ion |
| 57 | [C₃H₅O]⁺ | α-cleavage at C3-C4, formation of acylium ion |
| 42 | [C₂H₄N]⁺ | Common fragment for N-methyl amines |
X-ray Crystallography for Solid-State Structural Parameters
Single-crystal X-ray crystallography provides the most definitive and precise information about the three-dimensional structure of a molecule in the solid state. mdpi.com This technique would unambiguously confirm the molecular connectivity and determine precise bond lengths, bond angles, and torsional angles of this compound. nih.gov
The crystal structure would reveal the preferred solid-state conformation of the piperidone ring, which is expected to be a chair or a slightly distorted chair conformation. chemrevlett.comiucr.org It would also detail the packing of the molecules within the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds or van der Waals forces. This solid-state data serves as a crucial reference point for comparison with the solution-state conformational analysis performed by NMR.
Table 3: Illustrative Crystallographic Data for a Substituted Piperidin-4-one Derivative. Note: This data is representative and not the experimental data for this compound.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.930 |
| b (Å) | 10.969 |
| c (Å) | 14.796 |
| α (°) | 90 |
| β (°) | 98.61 |
| γ (°) | 90 |
| Volume (ų) | 900.07 |
| Key Bond Length (C4=O) | ~1.22 Å |
| Key Bond Angle (C3-C4-C5) | ~117° |
Vibrational Spectroscopy (IR, Raman) for Specific Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net These two techniques are often complementary.
For this compound, the most prominent and diagnostic absorption in the IR spectrum would be the strong C=O stretching vibration of the ketone, typically appearing in the range of 1710-1725 cm⁻¹. libretexts.org Other key vibrational modes include:
C-H stretching: Aliphatic C-H stretches from the methyl and methylene (B1212753) groups would be observed in the 2850-3000 cm⁻¹ region.
C-N stretching: The C-N stretching of the tertiary amine would appear in the 1100-1250 cm⁻¹ range.
CH₂ bending (scissoring): This vibration is expected around 1450-1470 cm⁻¹.
Raman spectroscopy would also detect these vibrations, but with different relative intensities. For instance, the C=O stretch is typically weaker in the Raman spectrum compared to the IR, while C-C backbone stretches may be more prominent. A complete vibrational analysis provides a valuable fingerprint for the molecule, confirming the presence of key functional groups. researchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |
| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Strong |
| C=O Stretch | Ketone | 1710 - 1725 | Very Strong |
| C-H Bend | -CH₂- (scissoring) | 1450 - 1470 | Medium |
| C-H Bend | -CH₃ (asymmetric) | ~1460 | Medium |
| C-H Bend | -CH₃ (symmetric) | ~1375 | Medium |
| C-N Stretch | Tertiary Amine | 1100 - 1250 | Medium-Strong |
Computational and Theoretical Chemistry Studies of 1,2,2 Trimethylpiperidin 4 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1,2,2-trimethylpiperidin-4-one. These methods, grounded in quantum mechanics, allow for the detailed analysis of its electronic structure, conformational preferences, and the prediction of its spectroscopic signatures.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its chemical behavior. aps.org For this compound, analysis of its molecular orbitals (MOs) reveals the distribution of electron density and identifies the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). umd.edumdpi.com The energy and composition of these orbitals are crucial for understanding the molecule's reactivity.
The HOMO is typically associated with the molecule's ability to donate electrons, making it the primary site for electrophilic attack. Conversely, the LUMO represents the molecule's capacity to accept electrons, indicating the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Frontier Molecular Orbital Characteristics
| Molecular Orbital | Description | Implication for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Indicates regions of high electron density, susceptible to electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates regions of low electron density, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | A smaller gap generally suggests higher reactivity. |
This table provides a generalized overview. Specific energy values and orbital compositions would be determined by the chosen computational method and basis set.
Conformational Energy Landscape and Stability
The flexibility of the piperidine (B6355638) ring in this compound results in multiple possible conformations. lumenlearning.com Computational studies are essential for mapping the conformational energy landscape, which illustrates the relative energies of these different spatial arrangements. rsc.orgnih.gov The most stable conformation corresponds to the global minimum on this energy landscape. nih.gov
For piperidine derivatives, the chair conformation is generally the most stable. In the case of this compound, the orientation of the methyl groups (axial vs. equatorial) significantly influences the conformational stability. Steric hindrance between bulky substituents, such as the methyl groups, can lead to torsional strain and destabilize certain conformations. Computational models can quantify these energy differences, often referred to as A-values in cyclohexane (B81311) systems, to predict the most populated conformation at equilibrium. lumenlearning.com The stability of a particular conformation is a critical factor in its biological activity and reactivity. rsc.org
Table 2: Factors Influencing Conformational Stability
| Interaction | Description | Effect on Stability |
|---|---|---|
| Steric Hindrance | Repulsive interaction between non-bonded atoms in close proximity. | Destabilizing |
| Torsional Strain | Strain due to eclipsing bonds on adjacent atoms. | Destabilizing |
| Gauche Interactions | A type of steric interaction between substituents on adjacent atoms. | Generally destabilizing compared to an anti-conformation. lumenlearning.com |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)
Quantum chemical calculations can accurately predict various spectroscopic parameters for this compound. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the compound's structure.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. rsc.org These predictions are based on the calculated electron density around each nucleus. For instance, the chemical shift of the carbonyl carbon (C=O) is expected to be in the downfield region, typically around 210 ppm.
IR and Raman Spectroscopy: The vibrational frequencies and intensities of infrared (IR) and Raman spectra can also be computed. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the characteristic stretching frequency of the carbonyl group.
Table 3: Predicted Spectroscopic Data
| Spectroscopic Technique | Parameter | Predicted Value/Region |
|---|---|---|
| ¹³C NMR | Chemical Shift of C=O | ~210 ppm |
| ¹H NMR | Chemical Shift of N-CH₃ | ~2.1-2.5 ppm |
| IR Spectroscopy | C=O Stretching Frequency | ~1700-1720 cm⁻¹ |
Note: The exact values can vary depending on the computational method and solvent model used.
Reaction Mechanism Studies and Transition State Characterization
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. mdpi.com By modeling the reaction pathway, it is possible to identify and characterize the transition states, which are the high-energy species that connect reactants to products. mdpi.com
For example, in reactions such as reductive amination, computational studies can elucidate the step-by-step process, including the formation of intermediates and the energy barriers associated with each step. vulcanchem.com This information is crucial for optimizing reaction conditions to improve yields and selectivity. Density Functional Theory (DFT) is a commonly employed method for these types of mechanistic studies.
Molecular Modeling and Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound. mdpi.comnih.gov MD simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational flexibility. nih.gov
These simulations can reveal how the piperidine ring and its substituents fluctuate between different conformations. mpg.de This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors, where conformational changes can be critical for binding. mdpi.comnih.gov The results of MD simulations can be used to generate an ensemble of conformations, providing a more realistic representation of the molecule's behavior in solution. nih.gov
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| Promedol |
| Trimeperidine |
| Benzylideneacetophenone |
Applications of 1,2,2 Trimethylpiperidin 4 One As a Versatile Building Block in Complex Organic Synthesis
Role in the Construction of Diverse Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are of immense interest in various scientific fields due to their widespread presence in biologically active compounds and functional materials. kit.edufrontiersin.org 1,2,2-Trimethylpiperidin-4-one serves as a key precursor for the synthesis of a variety of these heterocyclic systems. Its utility stems from the reactivity of the ketone functionality and the inherent piperidine (B6355638) ring structure.
One notable application is in the synthesis of 3-azabicyclo[3.3.1]nonane systems. researchgate.netresearchgate.net This is achieved through a cascade-type chalcone (B49325) addition followed by an intramolecular aldol (B89426) condensation. researchgate.netresearchgate.net The reaction of this compound with benzylideneacetophenone, for instance, leads to the formation of these bicyclic structures. researchgate.net This transformation highlights the compound's ability to participate in tandem reactions, efficiently building molecular complexity in a single synthetic operation.
Furthermore, this compound is a crucial intermediate in the synthesis of other piperidine-based heterocycles. For example, it can be converted into various substituted piperidines, which are themselves important building blocks. google.com Processes have been developed to introduce substituents at various positions on the piperidine ring, expanding the diversity of accessible heterocyclic structures. google.comepo.org
The following table summarizes the types of heterocyclic systems synthesized from this compound and the corresponding reaction types.
| Heterocyclic System | Reaction Type | Reactant(s) |
| 3-Azabicyclo[3.3.1]nonane | Cascade Chalcone Addition/Intramolecular Aldol Condensation | Benzylideneacetophenone |
| Substituted Piperidines | Various (e.g., reductive amination) | Varies depending on desired substituent |
Integration into Methodologies for Polycyclic and Stereochemically Complex Architectures
The construction of polycyclic and stereochemically complex molecules is a significant challenge in organic synthesis. nih.gov this compound has proven to be an effective starting material for strategies aimed at creating such intricate structures. nih.gov Its inherent three-dimensionality and the presence of multiple reactive sites allow for its incorporation into complex scaffolds.
The synthesis of the 3-azabicyclo[3.3.1]nonane system is a prime example of how this compound facilitates the construction of a polycyclic framework. researchgate.netresearchgate.net This bicyclic core can then serve as a platform for further functionalization and the construction of even more complex polycyclic structures.
Moreover, the stereochemistry of the piperidine ring in this compound can influence the stereochemical outcome of subsequent reactions. The conformational preferences of the piperidine ring and the steric hindrance imposed by the methyl groups can direct the approach of reagents, leading to the formation of specific stereoisomers. This stereocontrol is crucial in the synthesis of complex molecules where precise spatial arrangement of atoms is required.
Case Studies in Target-Oriented Synthesis (excluding specific biological targets)
The utility of this compound as a building block is further demonstrated in its application in target-oriented synthesis. beilstein-journals.org While specific biological targets are outside the scope of this discussion, the compound has been instrumental in the synthesis of complex molecular frameworks that are of interest in medicinal chemistry and materials science.
For instance, the synthesis of various heterocyclic 1,5-dicarbonyl compounds has been achieved using this compound. researchgate.net These compounds can be valuable intermediates for the synthesis of more elaborate target molecules. The reaction with chalcone derivatives showcases a practical approach to accessing these dicarbonyl compounds. researchgate.netresearchgate.net
The following table provides examples of compound classes synthesized using this compound in a target-oriented context.
| Target Compound Class | Key Reaction Involving this compound |
| Heterocyclic 1,5-Dicarbonyl Compounds | Reaction with benzylideneacetophenone |
| 3-Azabicyclo[3.3.1]nonane Derivatives | Cascade chalcone addition and intramolecular aldol condensation |
Development of Novel Synthetic Methods Enabled by this compound
The unique reactivity of this compound has also spurred the development of novel synthetic methodologies. For example, its use in cascade reactions provides an efficient route to complex structures from simple starting materials. researchgate.netresearchgate.net The tandem chalcone addition-intramolecular aldol condensation is a testament to this, offering a streamlined approach to the 3-azabicyclo[3.3.1]nonane core. researchgate.netresearchgate.net
Furthermore, processes for preparing asymmetrically substituted piperidin-4-ones have been developed, addressing a challenge in synthetic chemistry. google.comepo.org These methods often involve the reduction of tetrahydropyridin-4-ylidene ammonium (B1175870) salts, which can be derived from precursors related to this compound. google.comepo.org The ability to introduce a variety of substituents at the 2-position of the piperidine ring significantly expands the synthetic utility of this class of compounds. google.comepo.org
The development of such methods underscores the importance of this compound not just as a passive building block, but as an active participant in the innovation of new synthetic strategies.
Advanced Analytical Methodologies for Reaction Monitoring and Process Control
Future Directions and Emerging Research Avenues for 1,2,2 Trimethylpiperidin 4 One
Exploration of Undiscovered Reactivity and Catalysis
The unique structure of 1,2,2-trimethylpiperidin-4-one, characterized by an asymmetrical substitution pattern adjacent to the nitrogen atom, presents opportunities for investigating novel chemical transformations. Traditionally, the synthesis of such asymmetrically substituted piperidones has been challenging with conventional methods like the Petrenko-Kritschenko condensation, which typically yields 2,6-disubstituted products. google.comepo.org Modern synthetic routes, however, have made these compounds more accessible, opening the door for in-depth reactivity studies. google.comepo.org
Future research can focus on leveraging this compound as a versatile building block for a variety of complex chemical structures. Its piperidin-4-one core is a valuable precursor for:
Nitrogen Heterocycles: Serving as a starting point for more complex heterocyclic systems. epo.org
Bicyclic Systems: Acting as a scaffold for creating fused ring systems like bispidines. epo.org
Spiro Compounds: Enabling the synthesis of spirocyclic structures with potential applications in medicinal chemistry and materials science. epo.org
Furthermore, the reactivity of derivatives, such as the corresponding oxime, could lead to unexpected and valuable chemical rearrangements. For instance, studies on the related 1,2,5-trimethylpiperidin-4-one (B1268293) oxime in the Trofimov reaction led to the discovery of a skeletal rearrangement, yielding not only the expected pyrrole-fused structures but also novel pyrrolopyrimidines. slideheaven.com A similar investigation into the reactivity of this compound oxime could reveal unique reaction pathways and provide access to new classes of heterocyclic compounds. The ketone functional group itself is also ripe for exploration in various organic reactions, suggesting its potential as a versatile intermediate. smolecule.com
Integration with Flow Chemistry and Automated Synthesis
The principles of continuous flow chemistry and automated synthesis offer significant advantages in terms of efficiency, safety, scalability, and reproducibility. While specific research on the flow synthesis of this compound is not yet prevalent, methodologies developed for structurally similar piperidones demonstrate a clear path forward.
For example, a continuous synthesis method for 2,2,6,6,-tetramethyl-4-piperidone has been developed using a fixed-bed single-tubular reactor. patsnap.com This process involves passing acetone (B3395972) and ammonia (B1221849) gas over an acidic resin catalyst, avoiding the use of traditional organic solvents and allowing for uninterrupted production. patsnap.com Similarly, a synthesis method for the related 1,2,5-isomer has been identified as being suitable for implementation in continuous-flow reactors for industrial-scale production.
Future research could adapt these principles to develop a continuous flow process for this compound. This would involve identifying a suitable catalyst and optimizing reaction parameters such as temperature, pressure, and flow rate. Moreover, the integration of automated synthesis platforms, which have proven effective for creating libraries of complex molecules like oligoarabinofuranosides fu-berlin.de, could be applied to rapidly generate a diverse range of derivatives from the this compound scaffold for screening in various applications. fu-berlin.denih.gov
Sustainable and Environmentally Benign Synthetic Approaches
Developing "green" synthetic routes is a paramount goal in modern chemistry, aiming to reduce waste, minimize energy consumption, and avoid hazardous materials. Research into the synthesis of related piperidones provides a blueprint for creating more sustainable methods for producing this compound.
The table below compares key features of these sustainable methods, which could guide the development of an eco-friendly process for this compound.
Table 1: Comparison of Sustainable Synthesis Strategies for Related Piperidones
| Feature | Method for 1,2,5-trimethyl-4-piperidone google.com | Method for 2,2,6,6,-tetramethyl-4-piperidone patsnap.com |
|---|---|---|
| Starting Materials | Isopropenyl-2-chloropropyl ketone, Methylamine | Acetone, Ammonia |
| Solvent | Methylene (B1212753) Chloride | None (Gas-phase reaction) |
| Catalyst | Not explicitly mentioned (reaction driven by reagents) | Acidic Resin (e.g., sulfonic acid resin D061) |
| Temperature | 40 - 45 °C | 40 - 70 °C |
| Key Environmental Benefit | Reduced fire/explosion hazard; less production waste. | Avoids solvent pollution; low energy consumption. |
Future research should aim to combine these principles, potentially developing a solvent-free, catalyst-driven, continuous flow synthesis for this compound.
Potential in Advanced Materials Science Applications (Non-biological)
Beyond its role as a synthetic intermediate, the piperidin-4-one scaffold holds potential for the development of advanced non-biological materials. The ability to functionalize the ring and the nitrogen atom allows for the tuning of chemical and physical properties for specific material applications.
One direct application is in the formation of metal complexes . Piperidin-4-ones are known to be used as building blocks for preparing metal complexes, which have applications in catalysis, magnetism, and materials chemistry. epo.org The specific steric and electronic properties of this compound could lead to complexes with novel structures and functions.
Furthermore, the broader class of piperidine (B6355638) derivatives is being explored in several areas of materials science, suggesting future research directions for this specific compound. These areas include:
Ionic Liquids: The quaternization of the nitrogen atom can lead to the formation of piperidinium-based ionic liquids, which are valued for their thermal stability and utility as solvents or electrolytes. fluorochem.co.uk
Polymers: Piperidine-containing monomers can be incorporated into polymers to impart specific properties, such as thermal resistance or gas permeability. fluorochem.co.uk
Surface Chemistry: Molecules with piperidine headgroups can be used to modify surfaces, creating functionalized materials for applications in separations or sensing. fluorochem.co.uk
The table below summarizes these potential avenues.
Table 2: Potential Non-Biological Materials Science Applications
| Application Area | Description | Potential Role of this compound |
|---|---|---|
| Metal Complexes epo.org | Coordination compounds with a central metal atom bonded to ligands. | Can act as a ligand to form novel complexes with unique catalytic or magnetic properties. |
| Ionic Liquids fluorochem.co.uk | Salts that are liquid below 100 °C, used as green solvents and electrolytes. | Derivatives could form sterically hindered piperidinium (B107235) ionic liquids with tailored properties. |
| Functional Polymers fluorochem.co.uk | Macromolecules built from repeating monomer units. | Could be functionalized and used as a monomer to create specialty polymers. |
| Covalent Organic Frameworks (COFs) | Porous, crystalline polymers with potential in gas storage and catalysis. bldpharm.com | Could serve as a structural node or linker in the design of new COF materials. |
Investigating these pathways could establish this compound as a valuable component in the toolkit of materials scientists.
Conclusion
Summary of Key Contributions to the Understanding of 1,2,2-Trimethylpiperidin-4-one
This compound, a substituted piperidinone, has been a subject of interest in organic synthesis. Research has primarily focused on its preparation and its utility as a building block for more complex molecules.
A notable contribution to the field is the development of alternative processes for preparing piperidin-4-ones, including those with substitution at the 2-position like this compound. google.com Traditional methods often face challenges with asymmetrical substitution adjacent to the nitrogen atom. google.com Newer methods, such as the reduction of tetrahydropyridin-4-ylidene ammonium (B1175870) salts, have provided a viable route to obtaining 2-substituted piperidin-4-ones. google.com This has expanded the accessibility of asymmetrically substituted piperidinones, which were previously investigated to a limited extent. google.com
The chemical behavior of this compound is characterized by the reactivity of its ketone functional group. This allows it to participate in a variety of organic reactions, serving as a starting material for the synthesis of more intricate molecular architectures. The presence of the piperidine (B6355638) ring, a common scaffold in biologically active molecules, suggests potential for its derivatives in medicinal chemistry research. smolecule.com
Outlook on its Continued Relevance in Organic Chemistry Research
The future of this compound in organic chemistry research appears promising, particularly in the realm of synthetic methodology and medicinal chemistry. The demand for novel and efficient synthetic routes to complex heterocyclic compounds will likely drive further investigation into the reactions and applications of this piperidinone derivative.
Its role as a synthetic intermediate is expected to continue, with potential for the development of new pharmaceuticals and other biologically active compounds. evitachem.com The exploration of its derivatives could lead to the discovery of molecules with valuable pharmacological properties.
Furthermore, the study of asymmetrically substituted piperidinones like this compound can contribute to a deeper understanding of stereochemistry and its influence on reaction outcomes. This knowledge is crucial for the development of stereoselective synthetic methods, a key area of modern organic chemistry. smolecule.com As researchers continue to explore the synthesis and reactivity of heterocyclic compounds, this compound and its derivatives are likely to remain relevant subjects of investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
